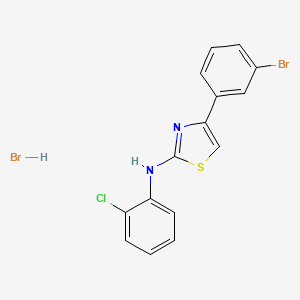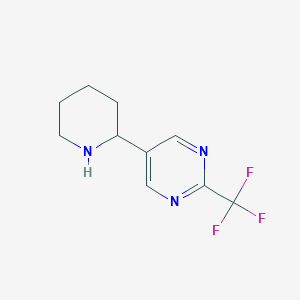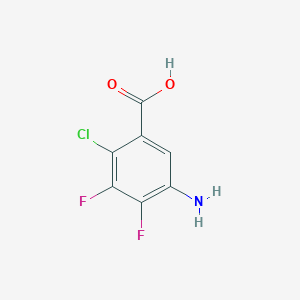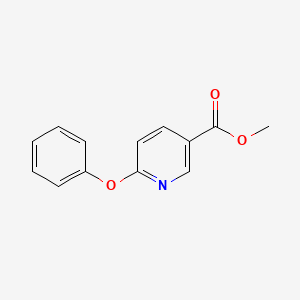![molecular formula C18H22N4O4S B2812239 N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1797618-57-5](/img/structure/B2812239.png)
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Pyrimidine is an essential base component of the genetic material of deoxyribonucleic acid and has demonstrated various biological activities .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine compounds are typically synthesized through ring construction from different cyclic or acyclic precursors, or through functionalization of preformed pyrrolidine rings . Pyrimidine compounds are often synthesized through reactions with guanidine .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Pyrrolidine and pyrimidine rings can participate in a variety of chemical reactions .Applications De Recherche Scientifique
Computational and Biological Studies
Research by Gaurav and Krishna (2021) delves into the computational quantum chemical (CQC) studies of Uracil-5-Tertiary Sulfonamides, highlighting their pharmacokinetic properties and potential biological applications. The study emphasizes the computational analysis of NMR, FT-Raman, FT-IR, and UV-Vis spectral data to understand the chemical properties and biological relevance of these compounds.
Enzyme Inhibitory Activities
A study by Abbasi et al. (2019) investigated new sulfonamides with benzodioxane and acetamide moieties for their potential as enzyme inhibitors. The synthesized compounds showed significant inhibitory activity against α-glucosidase and acetylcholinesterase, indicating their relevance in developing treatments for diseases associated with these enzymes.
Antibacterial Potential
Abbasi, Tariq, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, and Shah (2016) explored the antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety. The study Abbasi et al. (2016) synthesized compounds exhibited potent antibacterial activity against various Gram-negative and Gram-positive bacterial strains, highlighting their potential in antibacterial drug development.
Molecular Docking and Antimalarial Activity
In the context of exploring compounds for COVID-19 drug utilization, Fahim and Ismael (2021) performed a theoretical investigation on antimalarial sulfonamides, utilizing computational calculations and molecular docking studies. Their research Fahim and Ismael (2021) suggested that certain sulfonamides possess promising activities against COVID-19 by inhibiting key viral proteins, demonstrating the versatility of sulfonamide compounds in addressing various diseases.
Mécanisme D'action
Target of Action
The primary target of this compound is PDE9A . PDE9A is a phosphodiesterase enzyme that is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in signal transduction pathways .
Mode of Action
The compound acts as an inhibitor of PDE9A . By inhibiting PDE9A, it prevents the degradation of cGMP, leading to an increase in cGMP levels . This increase in cGMP can have various effects depending on the specific cellular context, but it often leads to the activation of cGMP-dependent protein kinases, which can phosphorylate a variety of target proteins and lead to changes in cellular function .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cGMP signaling pathway . By inhibiting PDE9A and thereby increasing cGMP levels, the compound can enhance cGMP signaling . This can lead to a variety of downstream effects, including the activation of cGMP-dependent protein kinases and the modulation of ion channels .
Pharmacokinetics
The compound has been reported to have excellent in vitro and in vivo pharmacokinetics properties in multiple species, including humans . .
Result of Action
The compound has been reported to elevate central cGMP levels in the brain and cerebrospinal fluid (CSF) of rodents . It also exhibits procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model . These results suggest that the compound could potentially be used as a therapeutic agent for cognitive disorders.
Orientations Futures
Propriétés
IUPAC Name |
N-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-13-10-18(22-6-2-3-7-22)21-17(20-13)12-19-27(23,24)14-4-5-15-16(11-14)26-9-8-25-15/h4-5,10-11,19H,2-3,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJQJSQKBDFINMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclopentyl-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2812156.png)


![8-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2812160.png)
![3-ethyl-N-(2-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2812162.png)

![4-[[4-[4-(Trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]benzonitrile](/img/structure/B2812167.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2812175.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2812176.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride](/img/structure/B2812179.png)